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Compound of Interest

Compound Name: Neurokinin A(4-10) TFA

Cat. No.: B8081558 Get Quote

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a

significant role in various physiological processes, including smooth muscle contraction and

inflammation.[1] The C-terminal heptapeptide fragment, NKA(4-10), with the sequence Asp-

Ser-Phe-Val-Gly-Leu-Met-NH2, has been a focal point of SAR studies as it retains significant

biological activity.[2] These studies have systematically explored the importance of each amino

acid residue for receptor affinity and efficacy, primarily at the NK-2 receptor.

Key Findings from Amino Acid Substitution Studies:
Position 4 (Asp): The aspartic acid residue at this position is crucial for agonist activity. Its

substitution with L-alanine leads to a significant decrease (8- to 80-fold) in binding affinity.[3]

Replacement with Gln or Asn also reduces binding affinity for the rat fundus NK-2 receptor.

[4]

Position 5 (Ser): This position appears to be more tolerant to modifications. L-alanine

substitution at this position does not significantly affect binding affinity.[3] Interestingly,

replacing Serine with a positively charged residue like Lysine can substantially increase the

affinity of [Nle¹⁰]NKA(4-10) for the NK-2 receptor, while a negatively charged residue like

Glutamate decreases it.[4][5]

Position 6 (Phe): The phenylalanine at position 6 is of paramount importance for receptor

interaction. Its substitution with L-alanine results in a drastic 5000-fold decrease in binding

affinity.[3] The size and planarity of the aromatic side chain at this position are critical for
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biological activity.[6] Introduction of conformational constraints by replacing Phe⁶ with

analogs like Tic or β-MePhe also leads to a decrease in binding affinity.[7]

Position 7 (Val): The valine residue is another structurally important feature for agonist

activity. L-alanine substitution at this position causes a notable reduction in binding affinity.[3]

Replacing Val⁷ with its D-enantiomer drastically diminishes both binding and functional

potency.[3]

Position 8 (Gly): While L-alanine substitution at this position does not significantly impact

binding affinity, it can lead to partial agonism or even antagonism at the human NK-2

receptor.[3] Substitution of Gly⁸ with the more flexible β-Alanine has been shown to increase

the selectivity of the analog for the NK-2 receptor.[2][8]

Position 9 (Leu): The leucine residue is important for maintaining high affinity. L-alanine

substitution at this position results in a significant decrease in binding affinity.[3]

Position 10 (Met): The C-terminal methionine is critical for agonist activity. L-alanine

substitution leads to a substantial decrease in binding affinity.[3] Analogs with substitutions at

this position, such as [Nle¹⁰]NKA(4-10), have been developed to improve stability while

maintaining activity.[8]

Chirality: The stereochemistry of the amino acids is vital for activity. The replacement of

residues with their respective D-enantiomers, particularly at positions 6 and 7, drastically

reduces both binding affinity and functional potency.[3]

Comparative Data on NKA(4-10) Analog Activity
The following tables summarize the quantitative data on the binding affinity and functional

activity of various NKA(4-10) analogs from the cited literature.

Table 1: Effect of L-Alanine Substitution on Binding Affinity of NKA(4-10) Analogs at the Human

NK-2 Receptor.[3]
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Analog Position of Substitution
Fold Decrease in Binding
Affinity

[Ala⁴]NKA(4-10) 4 8-80

[Ala⁵]NKA(4-10) 5 Not significant

[Ala⁶]NKA(4-10) 6 5000

[Ala⁷]NKA(4-10) 7 8-80

[Ala⁸]NKA(4-10) 8 Not significant

[Ala⁹]NKA(4-10) 9 8-80

[Ala¹⁰]NKA(4-10) 10 8-80

Table 2: Functional Characterization of NKA(4-10) Analogs at the Human NK-2 Receptor.[3]

Analog Functional Activity

L-Ala⁶ NKA(4-10) Partial agonist

L-Ala⁸ NKA(4-10) Partial agonist / Antagonist

D-Phe⁶ NKA(4-10) Partial agonist

D-Val⁷ NKA(4-10) Partial agonist

D-Met¹⁰ NKA(4-10) Partial agonist

Experimental Protocols
The structure-activity relationships described above were determined using a combination of in

vitro pharmacological assays.

Radioligand Binding Assays
This method is used to determine the binding affinity of the NKA(4-10) analogs to the NK-2

receptor.
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Membrane Preparation: Membranes are prepared from tissues or cells expressing the NK-2

receptor (e.g., human colon circular muscle, CHO cells transfected with the human NK-2

receptor).[3][7]

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]NKA or

[³H]NKA) and varying concentrations of the unlabeled NKA(4-10) analog (competitor).[3][7]

Separation: The bound and free radioligand are separated by rapid filtration.

Quantification: The amount of radioactivity bound to the membranes is measured using a

scintillation counter.

Data Analysis: Competition binding curves are generated, and the inhibitory constant (Ki) or

the concentration that inhibits 50% of specific binding (IC50) is calculated to determine the

affinity of the analog for the receptor.[9]

In Vitro Functional Assays (Smooth Muscle Contraction)
These assays measure the biological activity (efficacy and potency) of the NKA(4-10) analogs

by assessing their ability to induce smooth muscle contraction.

Tissue Preparation: Isolated smooth muscle preparations, such as human colon circular

muscle, guinea pig trachea, or hamster tracheal rings, are mounted in an organ bath

containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O₂, 5%

CO₂).[3][6][10]

Equilibration: The tissues are allowed to equilibrate under a resting tension.

Cumulative Concentration-Response Curves: Increasing concentrations of the NKA(4-10)

analog are added to the organ bath, and the resulting contractile response is measured

isometrically.

Data Analysis: Concentration-response curves are plotted, and pharmacological parameters

such as the pD2 (-log of the molar concentration of the agonist that produces 50% of the

maximal response) and the maximum effect (Emax) are determined to characterize the

potency and efficacy of the analog.[10]
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Signaling Pathways of Neurokinin A
Neurokinin A primarily exerts its effects by binding to G-protein coupled receptors (GPCRs),

with a preference for the NK-2 receptor.[1][11]
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Caption: Neurokinin A (4-10) signaling through the NK-2 receptor.

In some cell types, such as murine macrophages, Neurokinin A can also engage the NK-1

receptor, leading to the activation of pro-inflammatory signaling pathways.[12][13]
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Caption: NKA-induced pro-inflammatory signaling via the NK-1 receptor.
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Experimental Workflow for SAR Analysis
The systematic evaluation of NKA(4-10) analogs follows a well-defined workflow.
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Caption: Workflow for the structure-activity analysis of NKA(4-10) analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8081558#structure-activity-analysis-of-neurokinin-a-
4-10-tfa-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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